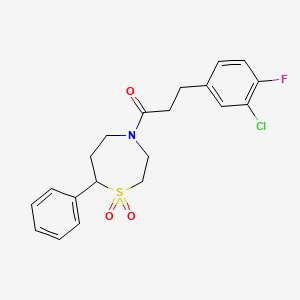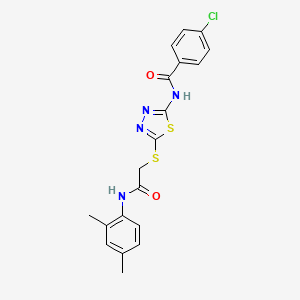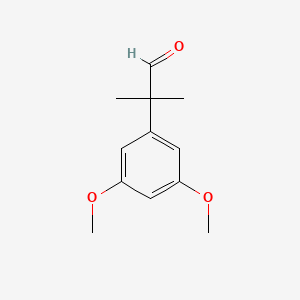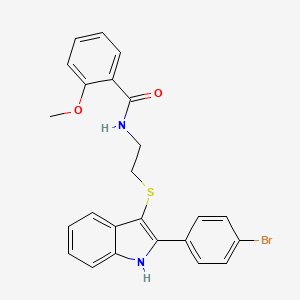![molecular formula C18H23NO3 B2948642 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone CAS No. 1705495-81-3](/img/structure/B2948642.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The synthesis of this compound is complex, but it has been successfully achieved through various methods.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone involves the synthesis of the bicyclic ring system followed by the addition of the (3,4-diethoxyphenyl)methanone group.
Starting Materials
Cyclohexanone, Ethyl acetoacetate, Ammonium acetate, Benzaldehyde, Ethyl 3,4-diethoxybenzoate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform
Reaction
Step 1: Synthesis of the bicyclic ring system, a. Mix cyclohexanone, ethyl acetoacetate, and ammonium acetate in acetic acid and heat to reflux for several hours to form the bicyclic ring system., b. Cool the mixture and filter the solid product., Step 2: Reduction of the bicyclic ring system, a. Dissolve the bicyclic ring system in methanol and add sodium borohydride., b. Stir the mixture at room temperature for several hours to reduce the bicyclic ring system., c. Add hydrochloric acid to the mixture to quench the reaction., d. Extract the product with chloroform and dry over sodium sulfate., Step 3: Addition of the (3,4-diethoxyphenyl)methanone group, a. Dissolve the reduced bicyclic ring system in diethyl ether and add benzaldehyde and sodium hydroxide., b. Stir the mixture at room temperature for several hours to form the (3,4-diethoxyphenyl)methanone group., c. Filter the mixture and wash the solid product with diethyl ether., d. Combine the solid product with the bicyclic ring system product and recrystallize from a suitable solvent to obtain the final product.
Wirkmechanismus
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is not fully understood. However, it is believed to work by interacting with the mu-opioid receptors in the brain, which are responsible for mediating pain relief and producing feelings of euphoria. This compound has been found to have a higher affinity for these receptors than morphine, which makes it a promising candidate for the treatment of opioid addiction and withdrawal symptoms.
Biochemische Und Physiologische Effekte
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been found to have several biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and inhibit tumor growth in animal studies. It has also been found to produce mild sedative effects and to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone for lab experiments is its high potency and selectivity for mu-opioid receptors. This makes it a valuable tool for studying the mechanisms of opioid addiction and withdrawal. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for the study of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone. One potential area of research is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of research is the investigation of its potential use as a treatment for opioid addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to have analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNQSCLGFRKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)
![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)
![4-[Benzyl(methyl)amino]butan-1-ol](/img/structure/B2948575.png)


![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)
![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2948580.png)
